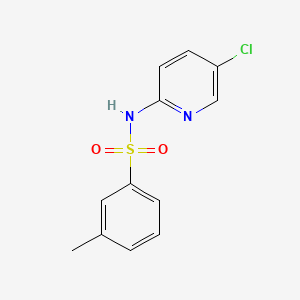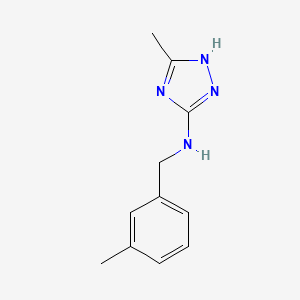![molecular formula C15H15BrNO+ B13373737 3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B13373737.png)
3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium is a chemical compound with a complex structure that includes a bromine atom, a pyridinium ring, and a 3,5-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium typically involves the reaction of 3,5-dimethylbenzaldehyde with pyridine and a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and dichloromethane as a solvent.
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium involves its interaction with specific molecular targets and pathways. The bromine atom and pyridinium ring play crucial roles in its reactivity and binding to biological molecules. The compound may exert its effects through the inhibition of enzymes or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2,2-dimethyl-1-propanol: Shares the bromine atom and similar structural features.
4-Bromo-3,5-dimethylphenyl N-methylcarbamate: Contains the 3,5-dimethylphenyl group and bromine atom.
(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane: Another compound with a bromine atom and dimethylphenyl group.
Uniqueness
3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C15H15BrNO+ |
|---|---|
Peso molecular |
305.19 g/mol |
Nombre IUPAC |
2-(3-bromopyridin-1-ium-1-yl)-1-(3,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C15H15BrNO/c1-11-6-12(2)8-13(7-11)15(18)10-17-5-3-4-14(16)9-17/h3-9H,10H2,1-2H3/q+1 |
Clave InChI |
JFAOFUAYFDVNHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)C[N+]2=CC=CC(=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B13373656.png)
![3-[(Benzylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373677.png)
![Allyl 4-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B13373690.png)
![3-(3,4-Dimethoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373706.png)
![N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13373712.png)

![N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13373719.png)

![6-(3,4-Dimethylphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373735.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373742.png)
![N-[1-(2-methoxyphenyl)-9H-beta-carbolin-8-yl]acetamide](/img/structure/B13373745.png)
![2-(6-methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate](/img/structure/B13373757.png)

![3-Butyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373765.png)
